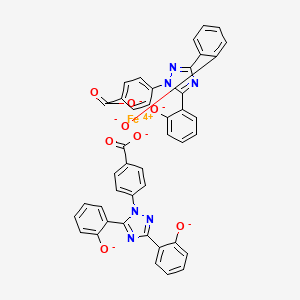

Deferasirox iron complex

説明

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

554445-58-8 |

|---|---|

分子式 |

C44H40FeK3N6O12+ |

分子量 |

1018.0 g/mol |

IUPAC名 |

tripotassium;2-[2-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]phenolate;iron;methanol;dihydrate |

InChI |

InChI=1S/2C21H15N3O4.2CH4O.Fe.3K.2H2O/c2*25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;2*1-2;;;;;;/h2*1-12,25-26H,(H,27,28);2*2H,1H3;;;;;2*1H2/q;;;;;3*+1;;/p-2 |

InChIキー |

JGLFTKKTDDPFBE-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+4] |

正規SMILES |

CO.CO.C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)O)O.C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)O)O.O.O.[K+].[K+].[K+].[Fe] |

同義語 |

(OC-6-22’)-Bis[4-[3,5-bis[2-(hydroxy-kO)phenyl]-1H-1,2,4-triazol-1-yl-kN4]benzoato(3-)]ferrate(3-) Tripotassium Methanoate Hydrate; |

製品の起源 |

United States |

Coordination Chemistry and Structural Aspects of the Deferasirox Iron Complex

Ligand Binding Affinity and Selectivity for Ferric Iron

Deferasirox (B549329) demonstrates a remarkable and clinically crucial high affinity and selectivity for ferric iron (Fe(III)). drugbank.commedicines.org.ukeuropa.eumedicinesauthority.gov.mt This specificity ensures that it effectively binds to the target iron ions responsible for overload toxicity, while minimizing interaction with other essential metal ions in the body.

Specificity for Fe(III) over Other Biologically Relevant Metal Ions (e.g., Cu(II), Zn(II))

Deferasirox's design confers a high degree of selectivity for Fe(III). caymanchem.combiocompare.comcaymanchem.com Its affinity for ferric iron is significantly greater than for other divalent metal ions such as copper (Cu(II)) and zinc (Zn(II)). europa.eumedicinesauthority.gov.mtnih.gov Studies have quantified this preference, showing that the affinity for Fe(III) is approximately 14 times greater than for Cu(II) and 21 times greater than for Zn(II). nih.gov While it has a very low affinity for zinc and copper, some variable decreases in the serum concentrations of these trace metals have been observed, though the clinical significance of this is not fully established. drugbank.commedicines.org.uk The chelator also demonstrates selectivity for Fe(III) over other ions like Mg(II) and Ca(II), although it does show some binding affinity for Al(III). caymanchem.comcaymanchem.com

Table 1: Comparative Binding Affinity of Deferasirox

| Metal Ion | Relative Affinity |

|---|---|

| Fe(III) | High |

| Cu(II) | Low nih.gov |

| Zn(II) | Low nih.gov |

| Mg(II) | Selective over caymanchem.comcaymanchem.com |

| Ca(II) | Selective over caymanchem.comcaymanchem.com |

| Al(III) | Binds to caymanchem.comcaymanchem.com |

Competitive Chelation Dynamics

The high binding affinity of deferasirox for Fe(III) drives the chelation process, effectively sequestering iron from the body. patsnap.comnih.gov The resulting iron complex is stable and is primarily eliminated from the body through the feces. medicines.org.ukeuropa.eumedicinesauthority.gov.mt This process targets toxic forms of iron, such as non-transferrin-bound iron (NTBI) and labile plasma iron (LPI), which are free-circulating and can cause cellular damage. patsnap.com By forming a stable complex with these iron species, deferasirox mitigates their ability to catalyze the formation of harmful free radicals. patsnap.com Research has also explored the transmetalation dynamics, showing that a labile source of Fe(III) is necessary to induce the release of other metals, like Ti(IV), from a deferasirox complex. nih.gov

Stoichiometry and Geometrical Configuration of the Deferasirox Iron Complex

The structural arrangement of the deferasirox-iron complex is a key determinant of its stability and efficacy. The specific ratio of ligand to metal and the coordinating atoms involved define its unique architecture.

Tridentate Ligand Characteristics and 2:1 (Ligand:Metal) Complex Formation

Deferasirox functions as a tridentate ligand, meaning each molecule of deferasirox can form three bonds with a central metal ion. drugbank.commedicines.org.ukmedicinesauthority.gov.mtcaymanchem.com To form a stable complex with a single ferric iron (Fe(III)) atom, two molecules of deferasirox are required. drugbank.compatsnap.comnih.gov This results in a 2:1 ligand-to-metal stoichiometry. drugbank.commedicines.org.ukeuropa.eumedicinesauthority.gov.mtcaymanchem.compatsnap.com The resulting hexacoordinated Fe(III) complex is characterized by a distorted octahedral geometry. mdpi.com This 2:1 complex is the stable form found in aqueous solutions across a physiological pH range. researchgate.net

Table 2: Stoichiometry of Deferasirox-Metal Complexes

| Metal Ion | Ligand:Metal Ratio | Reference |

|---|---|---|

| Fe(III) | 2:1 | drugbank.commedicines.org.ukeuropa.eumedicinesauthority.gov.mtcaymanchem.compatsnap.com |

| Cu(II) | 1:1 | mdpi.comresearchgate.net |

Identification of Coordinating Atoms (Phenolic Oxygens, Triazole Nitrogen)

The coordination of deferasirox to the iron atom involves specific donor atoms within the ligand's structure. researchgate.net These are the two phenolic oxygen atoms and one nitrogen atom from the triazole ring. researchgate.netnih.govphyschemres.org In the stable 2:1 complex, each of the two deferasirox molecules binds to the central Fe(III) ion through these three sites, resulting in a hexacoordinate complex where the iron ion is securely enveloped by the two ligands. nih.gov Theoretical studies confirm that the metal center acts as a strong electron acceptor, with the coordinating oxygen and nitrogen atoms serving as electron donors. researchgate.net

Thermodynamic Stability and Formation Kinetics of the this compound

Equilibrium Constants and Dissociation Dynamics

The chelation of iron by deferasirox is a critical aspect of its function, and the stability of the resulting complex is defined by its equilibrium constants. Deferasirox (DFX) is a tridentate ligand, meaning that two molecules of DFX bind to one ferric iron (Fe³⁺) atom in a 2:1 ratio. drugbank.com This forms a stable, hexacoordinated Fe(deferasirox)₂ complex. acs.org

Theoretical studies using density functional theory have been conducted to calculate the equilibrium constants for the formation of Fe-DFX complexes in various environments. nih.govscience.gov These calculations help in understanding the high affinity and selectivity of deferasirox for Fe(III). nih.gov The results from these theoretical models indicate that the strong binding is not solely dependent on the bond lengths between the iron and the coordinating oxygen and nitrogen atoms, but also on the degree of covalent character in these bonds. nih.gov

The dissociation dynamics of the this compound are influenced by the surrounding environment. While the complex exhibits outstanding thermodynamic stability, its dissociation can be influenced by the presence of other competing ions or ligands. acs.org The rigid structure of the two six-membered chelate rings formed upon complexation contributes to the high stability and selectivity of the deferasirox-iron complex. physchemres.org

Complexation Reaction Rates and Pathways

The formation of the deferasirox-iron complex involves a multi-step process. nih.gov Deferasirox, with its three donor atoms (two oxygens and one nitrogen), wraps around the ferric iron to form the stable 2:1 complex. drugbank.comphyschemres.org The kinetics of this complexation are crucial for its efficacy in vivo.

Studies have shown that deferasirox can rapidly oxidize ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) under physiological conditions before forming the final ferric iron complex. researchgate.net This ferroxidase-like activity is a key aspect of its antioxidant mechanism, as it prevents the participation of ferrous iron in harmful Fenton reactions. researchgate.net

The pathways for complexation can be influenced by the presence of other molecules. For instance, in the presence of citrate, the transmetalation process between a titanium-deferasirox complex and iron involves the formation of several intermediate species. nih.gov Mass spectrometric analysis has identified a multistep transmetalation process, highlighting the complexity of the reaction pathways in a biological milieu. nih.gov

Redox Chemistry of the this compound

The redox chemistry of the deferasirox-iron complex is central to its role in managing iron-induced oxidative stress. dntb.gov.uaresearchgate.netnih.gov The complex itself is generally considered redox-inactive, meaning that once the iron is chelated by deferasirox, it is less likely to participate in redox cycling reactions that generate reactive oxygen species (ROS). researchgate.netmdpi.com

Role in Oxidative Stress Models

In various in vitro models of oxidative stress, deferasirox has demonstrated significant protective effects. researchgate.netnih.govmdpi.com Iron chelation therapy, in general, is expected to reduce the oxidative stress resulting from the Fenton and Haber-Weiss reactions, where iron catalyzes the formation of highly reactive hydroxyl radicals. nih.gov

Studies have investigated the effects of deferasirox in several molecular model systems of oxidative damage, including the oxidation of ascorbic acid and the peroxidation of linoleic acid micelles. dntb.gov.uaresearchgate.netnih.govmdpi.com In these models, deferasirox has been shown to substantially reduce the rate of oxidation and oxidative damage. researchgate.netnih.govmdpi.com This protective effect is attributed to its ability to bind iron and prevent it from participating in redox reactions. researchgate.netmdpi.com

Antioxidant Activity in Model Systems

The antioxidant activity of the deferasirox-iron complex has been quantified in various model systems. For example, in a system involving the oxidation of ascorbic acid catalyzed by iron ions, deferasirox was found to reduce the reaction rate by approximately 100-fold. dntb.gov.uaresearchgate.netnih.govmdpi.com This demonstrates the potent antioxidant effect of deferasirox through iron sequestration. mdpi.com

The table below summarizes the effect of deferasirox on the rate constants of ascorbic acid oxidation in the presence of iron ions.

Data sourced from a study on the antioxidant activity of deferasirox in model systems of oxidative damage. mdpi.com

While deferasirox shows significant antioxidant activity, its efficiency can be compared to other iron chelators. For instance, in studies on the peroxidation of linoleic acid micelles, deferasirox was found to be less efficient than the hydrophilic iron chelator deferiprone (B1670187). dntb.gov.uaresearchgate.netmdpi.com

Formation of Ternary and Mixed-Ligand Deferasirox Iron Complexes

Deferasirox can form more complex structures involving additional ligands, known as ternary or mixed-ligand complexes. These formations can alter the physicochemical and biological properties of the iron complex.

Interactions with Additional Ligands (e.g., Ciprofloxacin)

The interaction of deferasirox and its iron complex with other drugs is an important area of research. One such interaction that has been studied is with the antibiotic ciprofloxacin. Theoretical and experimental studies have investigated the potential formation of a ternary complex involving deferasirox, ciprofloxacin, and ferric iron. researchgate.netresearchgate.net

The formation of such ternary complexes has been confirmed, and theoretical calculations have been performed to determine their equilibrium constants. researchgate.netresearchgate.net Two thermodynamically favored ternary complexes have been identified. researchgate.net

The table below presents the equilibrium constants for the formation of deferasirox-ciprofloxacin-iron ternary complexes.

Data sourced from a study on the potential formation of ternary chelate complexes involving deferasirox, ciprofloxacin, and ferric iron. researchgate.net

The formation of these ternary complexes can have pharmacodynamic implications. For instance, in rats treated with a combination of deferasirox and ciprofloxacin, lower levels of iron were observed in dried red blood cells compared to those treated with deferasirox alone, suggesting a potential enhancement of iron chelation. researchgate.net

Speciation Studies in Aqueous and Biological Milieu

The effectiveness of a chelating agent is intrinsically linked to its speciation in physiological environments. For the iron chelator deferasirox, extensive research has been conducted to characterize the various complex species it forms with iron(III) in both simple aqueous solutions and more complex biological media. These studies are crucial for understanding its mechanism of action, as the stoichiometry, charge, and stability of the deferasirox-iron complexes dictate their biological behavior, including membrane permeability and excretion pathways.

The coordination of deferasirox with iron(III) is primarily pH-dependent, leading to the formation of different species with varying ligand-to-metal ratios. In aqueous solutions, deferasirox (H₃L) can form both 1:1 and 2:1 (ligand:metal) complexes with Fe(III). mdpi.com The distribution between these species is highly sensitive to the pH of the medium. mdpi.com

At physiological pH of 7.4, the dominant species is the trianionic 2:1 complex, [Fe(deferasirox)₂]³⁻, which is formed exclusively. uq.edu.au This high-affinity complex is known for its exceptional thermodynamic stability. acs.orgnih.govresearchgate.net However, under more acidic conditions, the 1:1 complex can also be observed. mdpi.com For instance, in a 0.1 M aqueous acetate (B1210297) buffer at pH 3, deferasirox forms a 1:1 ligand-metal complex with Fe³⁺. mdpi.com The formation of this distinct, pink-colored 1:1 complex is particularly noted in organic solvents. mdpi.com

Detailed Research Findings

Several studies have quantified the thermodynamic stability of the deferasirox-iron complexes. The following tables summarize the key findings from speciation studies, including the stoichiometry of the complexes and their formation constants.

Table 1: Stoichiometry of Deferasirox-Iron Complexes

| Complex Stoichiometry (Deferasirox:Fe³⁺) | Predominant Conditions | Reference |

|---|---|---|

| 2:1 | Physiological pH (7.4) | uq.edu.aumdpi.com |

Table 2: Thermodynamic Stability of Deferasirox-Iron(III) Complexes

| Complex Species | logβ | pFe* | Reference |

|---|---|---|---|

| [Fe(deferasirox)] | 22.0 (logβ₁) | - | uq.edu.au |

| [Fe(deferasirox)₂]³⁻ | 36.9 (logβ₂) | >20 | mdpi.comuq.edu.auscispace.com |

| Fe(deferasirox)₂ | 38.6 | - | researchgate.netacs.org |

*pFe is the negative logarithm of the free Fe³⁺ concentration calculated at pH 7.4 with a total ligand concentration of 10 µM and a total metal concentration of 1 µM.

The pFe value, which provides a measure of the chelator's efficiency at physiological pH, is greater than 20 for deferasirox, signifying its potent ability to sequester iron in biological systems. scispace.com This high pFe value is a direct consequence of the very high stability constant of the [Fe(deferasirox)₂]³⁻ complex.

In biological milieu, the interaction of the deferasirox-iron complex with plasma proteins is also a significant factor. The [Fe(deferasirox)₂] complex exhibits a high binding affinity for human serum albumin (HSA). acs.orgnih.gov Studies have shown that up to three molecules of the complex can bind simultaneously to a single HSA molecule. acs.orgnih.gov This interaction can influence the pharmacokinetic profile of the complex.

Furthermore, speciation studies have highlighted the selectivity of deferasirox for iron(III). While it has a very high affinity for Fe³⁺, its affinity for divalent metal ions such as Zn²⁺ or Cu²⁺ is considerably lower. nih.govphyschemres.org At physiological pH, while iron(III) is fully complexed by deferasirox to form the [FeL₂]³⁻ species, divalent metals like zinc and copper form 1:1 complexes, [ZnL]⁻ and [CuL]⁻, respectively. nih.gov This selectivity is attributed to the specific structure of deferasirox, which forms a highly stable complex with small, highly charged ions like Fe³⁺. nih.gov

Theoretical and Computational Investigations of the Deferasirox Iron Complex

Molecular Modeling and Simulation of Complex Structures

Molecular modeling techniques are employed to predict the most stable three-dimensional arrangement of the deferasirox (B549329) iron complex, [Fe(DFX)₂]. These methods are essential for understanding how the two ligand molecules wrap around the central iron ion to form a stable, hexacoordinated structure.

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For the deferasirox iron complex, this involves calculations using methods like Density Functional Theory (DFT), often with functionals such as M062X or B3LYP and basis sets like 6-311G(d,p). researchgate.netphyschemres.org

Computational analyses have determined the specific bond lengths and angles of this optimized structure. The bonds between the iron and the oxygen atoms (Fe-O) are generally shorter than the bonds between the iron and the nitrogen atom (Fe-N), reflecting the hard acid character of Fe(III) and its preference for hard oxygen donors. physchemres.orgnih.gov The angles between the coordinating atoms deviate from a perfect octahedron due to the structural constraints imposed by the ligand's shape. nih.gov For example, the angle formed by the two trans-coordinating oxygen atoms (O-Fe-O) is approximately 166.5°, while the angle between the two trans-coordinating nitrogen atoms (N-Fe-N) is about 172.7°. nih.gov

Table 1: Selected Optimized Geometrical Parameters for the [Fe(Deferasirox)₂] Complex

| Parameter | Atom Pair/Triplet | Value (Å or °) |

| Bond Length | Fe-O | ~1.98 Å |

| Bond Length | Fe-N | ~2.092 Å |

| Bond Angle | O-Fe-O | ~166.5° |

| Bond Angle | N-Fe-N | ~172.7° |

This table presents representative values for the key bond lengths and angles in the Fe(III)-deferasirox complex, as determined by computational geometry optimization. nih.gov

Within the single [Fe(Deferasirox)₂] complex, the interactions are intramolecular. However, the term can also describe the non-covalent forces between the two deferasirox ligands bound to the central iron atom. A key interaction stabilizing the complex is π-π stacking. researchgate.net The deferasirox molecule contains multiple aromatic rings. When two deferasirox ligands coordinate to the iron center, these rings can position themselves in a parallel or near-parallel fashion, leading to attractive π-π stacking interactions.

Quantum Chemical Analyses of Bonding and Electronic Structure

Quantum chemical methods delve into the electronic nature of the this compound, providing a deeper understanding of the chemical bonds and the distribution of electrons. These analyses are critical for explaining the complex's high stability and predicting its spectroscopic properties.

Natural Bond Orbital (NBO) analysis is a computational technique that examines the electron density of a molecule to understand bonding, charge distribution, and donor-acceptor interactions. researchgate.net For the this compound, NBO analysis reveals significant charge transfer from the electron-donor atoms of the deferasirox ligands to the electron-accepting Fe(III) ion. physchemres.org

The analysis quantifies this charge transfer by examining the interactions between the filled (donor) orbitals of the ligand and the empty (acceptor) orbitals of the metal. Specifically, it calculates the stabilization energy (E(2)) associated with the donation of electron density from the lone pair (LP) orbitals of the phenolic oxygens and triazole nitrogen to the antibonding lone pair (LP*) orbitals of the Fe(III) ion. scribd.com Higher E(2) values indicate stronger donor-acceptor interactions, contributing to a more stable and covalent bond. This analysis confirms that the formation of the complex is driven by significant orbital interactions, leading to a strong chelation effect. researchgate.netresearchgate.net

Table 2: Representative NBO Donor-Acceptor Interaction Energies (E(2)) in the [Fe(Deferasirox)₂] Complex

| Donor Orbital (Ligand) | Acceptor Orbital (Metal) | E(2) (kcal/mol) |

| LP (O) | LP* (Fe) | High |

| LP (N) | LP* (Fe) | Moderate |

This table illustrates the type of data obtained from NBO analysis. "LP" refers to a lone pair orbital on the oxygen or nitrogen atoms of deferasirox. "LP*" refers to an unoccupied (antibonding) orbital on the iron center. Higher E(2) values signify a stronger, more stabilizing interaction. scribd.com

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define and characterize chemical bonds. researchgate.net By locating bond critical points (BCPs) between atoms, QTAIM can determine the nature of the interaction—whether it is a "shared" interaction (covalent bond) or a "closed-shell" interaction (ionic bond, hydrogen bond, or van der Waals interaction). physchemres.orgresearchgate.net

Key parameters at the BCP include the electron density itself (ρ), the Laplacian of the electron density (∇²ρ), and the total electron energy density (H(r)). researchgate.net

Shared (covalent) interactions are typically characterized by a high value of ρ and a large, negative value of ∇²ρ.

Closed-shell (ionic/electrostatic) interactions are characterized by a low value of ρ and a positive value of ∇²ρ. physchemres.org

For the this compound, QTAIM analysis of the Fe-O and Fe-N bonds reveals characteristics of both covalent and electrostatic interactions, often described as polar covalent. researchgate.netresearchgate.net The analysis confirms the formation of strong, stable bonds between the ligand and the iron center, quantitatively supporting the high affinity of deferasirox for Fe(III). researchgate.net

Table 3: Representative QTAIM Topological Parameters for Bonds in the [Fe(Deferasirox)₂] Complex

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Energy Density (H(r)) (a.u.) | Bond Character |

| Fe-O | ~0.1 | Positive | Negative | Polar Covalent |

| Fe-N | ~0.07 | Positive | Slightly Negative/Positive | Polar Covalent / Electrostatic |

This table shows typical values for QTAIM parameters at the bond critical points for the interactions between iron and the donor atoms of deferasirox. The specific values of ρ, ∇²ρ, and H determine the nature of the chemical bond. researchgate.netphyschemres.orgresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules by calculating the energies of electronic transitions between molecular orbitals. physchemres.orgnih.gov For the this compound, TD-DFT calculations can identify the specific wavelengths of light the complex absorbs and the nature of these transitions.

The visible color of the this compound is due to electronic transitions from molecular orbitals located primarily on the deferasirox ligands to orbitals centered on the iron ion. These are known as Ligand-to-Metal Charge-Transfer (LMCT) transitions. scirp.org TD-DFT calculations can predict the wavelength (λ_max) and intensity (oscillator strength, f) of these absorption bands. physchemres.orgrsc.org For instance, calculations might predict a strong absorption band in the visible region corresponding to an excitation from the Highest Occupied Molecular Orbital (HOMO), which is delocalized on the phenolic rings of the ligands, to the Lowest Unoccupied Molecular Orbital (LUMO), which has significant Fe(III) character. physchemres.orgscirp.org These theoretical predictions can be directly compared with experimental UV-Vis spectra to validate the computational model.

Table 4: Representative Predicted Electronic Transitions for the [Fe(Deferasirox)₂] Complex via TD-DFT

| λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~450-550 | > 0.1 | HOMO → LUMO | LMCT |

| ~350-400 | > 0.05 | HOMO-1 → LUMO | LMCT / Intra-ligand |

This table provides an example of data generated by TD-DFT calculations, showing the predicted maximum absorption wavelength (λ_max), the transition's intensity (f), and the molecular orbitals involved. HOMO is the Highest Occupied Molecular Orbital and LUMO is the Lowest Unoccupied Molecular Orbital. physchemres.orgscirp.orgrsc.org

Solvent Effects and Environmental Influence on Complex Properties

The surrounding solvent medium plays a pivotal role in modulating the properties of the this compound. Computational studies have explored these effects, primarily focusing on water and dimethyl sulfoxide (B87167) (DMSO) as representative aqueous and non-aqueous environments.

Theoretical calculations, particularly those employing density functional theory (DFT), have revealed that the electronic structure of the Deferasirox-iron complex is sensitive to the solvent environment. nih.govphyschemres.org Studies comparing the complex in the gas phase to its state in water and DMSO show that solvents can influence the electronic properties and equilibrium constants. nih.govphyschemres.org

Natural bond orbital (NBO) analysis has been utilized to understand the nature of the bonding and electronic transitions within the complex. nih.govphyschemres.org These analyses indicate that while the fundamental covalent character of the Fe-O and Fe-N bonds is maintained across different media, the solvent can subtly alter the electron density distribution and, consequently, the bond characteristics. physchemres.org

Time-dependent DFT (TD-DFT) calculations have been employed to predict the electronic absorption spectra of Deferasirox complexes. physchemres.orgphyschemres.org These studies have shown that the presence of a solvent can lead to shifts in the absorption spectra. For instance, in related metal-deferasirox complexes, a blue shift (a shift to shorter wavelengths) in the absorption spectra is observed in the presence of a solvent compared to the gas phase. physchemres.orgphyschemres.org This phenomenon is attributed to the differential stabilization of the ground and excited states of the complex by the solvent molecules.

The stability of the complex can also be influenced by the solvent. For example, in a study of a related nanoparticle-Deferasirox-Fe complex, it was found that the complex was more stable in the gas phase than in water for the triplet multiplicity state. researchgate.net The choice of solvent is also critical in experimental and computational studies for solubilizing Deferasirox and its complexes for analysis. nief-upr.comacs.org

Table 1: Solvent-Dependent Properties of Deferasirox-Metal Complexes

| Property | Gas Phase | Water | DMSO |

|---|---|---|---|

| Complex Stability (Illustrative) | More Stable researchgate.net | Less Stable researchgate.net | Investigated nih.govphyschemres.org |

| Absorption Spectra (Illustrative) | Reference | Blue Shift physchemres.orgphyschemres.org | Investigated physchemres.org |

Note: This table provides an illustrative summary based on findings from related Deferasirox-metal complexes.

The spin state of the central iron atom is a critical determinant of the geometry of the this compound, particularly the metal-ligand bond distances. Iron(III) in an octahedral or pseudo-octahedral environment can exist in different spin states, most commonly a high-spin (S=5/2) or a low-spin (S=1/2) state. The distribution of electrons in the d-orbitals differs significantly between these states, which directly impacts the ionic radius of the iron and the length of the bonds it forms with the coordinating atoms of the Deferasirox ligand.

In a high-spin state, electrons occupy higher-energy antibonding orbitals (e.g., dx²-y² and dz²). The presence of electrons in these orbitals leads to increased repulsion with the ligand electrons, resulting in an expansion of the coordination sphere and consequently, longer metal-ligand bond lengths. core.ac.uknih.gov Conversely, in a low-spin state, these antibonding orbitals are unoccupied, leading to shorter and stronger metal-ligand bonds. nih.gov

Computational studies on iron complexes have consistently demonstrated this trend. For instance, DFT-optimized structures of iron complexes in a high-spin state show substantially elongated equatorial metal-ligand bond lengths compared to their low-spin counterparts. core.ac.uk This elongation can be on the order of 0.15 Å or more. core.ac.uk The axial bond lengths are also significantly affected by the spin state. core.ac.uk

Table 2: Illustrative Influence of Spin State on Fe-Ligand Bond Lengths in Iron Complexes

| Spin State | Electron Configuration (Illustrative) | Relative Fe-Ligand Bond Length |

|---|---|---|

| High-Spin (e.g., S=5/2) | t2g³ eg² | Longer core.ac.uknih.gov |

| Low-Spin (e.g., S=1/2) | t2g⁵ eg⁰ | Shorter nih.gov |

Note: This table provides a generalized illustration of the relationship between spin state and bond length in iron complexes.

Preclinical and Mechanistic Studies of Deferasirox Iron Chelation

Cellular and Subcellular Mechanisms of Iron Mobilization

The efficacy of deferasirox (B549329) as an iron chelator is rooted in its ability to permeate cells, interact with intracellular iron, and influence the proteins that regulate iron balance.

Deferasirox is a lipophilic, orally active molecule capable of crossing cellular membranes to access intracellular iron stores. researchgate.netnih.gov Studies in cardiomyocyte models have demonstrated that deferasirox rapidly enters the cells and their subcellular compartments. researchgate.net Its distribution is not limited to the cytosol; it also reaches organelles that are key to iron metabolism, including mitochondria, lysosomes, and the nucleus. researchgate.net This broad intracellular access allows it to scavenge labile iron where it is most likely to participate in harmful oxidative reactions. researchgate.netashpublications.org

The primary site of iron mobilization by orally administered deferasirox is the liver. nih.gov Research has also explored enhancing its delivery to specific cellular locations. For instance, derivatives of deferasirox have been designed to preferentially accumulate in lysosomes or mitochondria. nih.gov Furthermore, nanoparticle-based delivery systems for deferasirox are being investigated as a means of targeted therapy. isciii.es

Once inside the cell, deferasirox directly targets the labile cell iron (LCI) pool. ashpublications.orgresearchgate.net This pool consists of non-protein-bound, redox-active iron that is a major contributor to oxidative stress and cellular damage in iron-overload conditions. ashpublications.org Deferasirox effectively binds to this cytosolic labile iron. researchgate.net

Its action also extends to the plasma. In conditions of iron overload, the iron-binding capacity of transferrin becomes saturated, leading to the appearance of non-transferrin-bound iron (NTBI), a fraction of which is the highly reactive labile plasma iron (LPI). nih.govovid.com LPI is readily taken up by cells, expanding the intracellular labile iron pool. ashpublications.orgovid.com Studies have shown that deferasirox significantly reduces LPI levels in the plasma, thereby preventing its entry into cells and subsequent contribution to cellular iron toxicity. nih.govovid.com By chelating both intracellular and plasma labile iron pools, deferasirox mitigates the formation of reactive oxygen species. ashpublications.orgpatsnap.com

Deferasirox influences the systemic regulation of iron metabolism. A key interaction is with hepcidin (B1576463), the principal iron-regulatory hormone. nih.gov In patients with iron overload, treatment with deferasirox has been shown to increase serum hepcidin levels. researchgate.netnih.gov Hepcidin functions by binding to the iron exporter protein, ferroportin, leading to its internalization and degradation. nih.govresearchgate.net This action effectively traps iron within cells, particularly enterocytes and macrophages, and reduces its release into the circulation. nih.gov The ability of deferasirox to increase hepcidin suggests a mechanism of action that, in addition to direct chelation, involves modulating the central hormonal regulator of iron balance. researchgate.netnih.gov

Preclinical Pharmacodynamics and Biological Fate of the Deferasirox Iron Complex

Following the chelation of iron, the resulting deferasirox-iron complex is stable and follows specific pathways for elimination from the body.

Deferasirox is a tridentate ligand, meaning it uses three sites to bind to a single iron atom. drugbank.com It binds to ferric iron (Fe³⁺) with high affinity in a 2:1 stoichiometry, where two molecules of deferasirox wrap around a single iron atom to form a stable complex, Fe-[deferasirox]₂. patsnap.comdrugbank.compediatriconcall.comnih.gov This 2:1 complex is the predominant form observed. nih.gov The high stability of this complex is crucial for preventing the iron from participating in redox cycling and for ensuring its effective excretion. patsnap.com The deferasirox-iron complex is detectable in the plasma of treated individuals, and its formation ratio can be an indicator of long-term chelation efficacy. nih.govovid.comresearchgate.net

| Property | Description | Reference |

|---|---|---|

| Stoichiometry | 2 molecules of Deferasirox to 1 atom of Ferric Iron (Fe³⁺) | drugbank.com, pediatriconcall.com, patsnap.com |

| Chemical Name | Deferasirox Ferrate (III) Tripotassium Complex | scbt.com |

| Molecular Formula | C₄₂H₂₄FeN₆O₈·K₃ | scbt.com |

| Stability | Forms a stable complex, preventing redox activity of iron | drugbank.com, patsnap.com |

| Detection | Detectable in plasma during therapy | nih.gov, ovid.com |

Preclinical studies in various animal models, including rats and marmosets, have consistently shown that the primary route of elimination for both deferasirox and its iron complex is through the feces. nih.goveuropa.eunovartis.comresearchgate.net The key clearance processes involve hepatic metabolism, primarily glucuronidation, followed by biliary elimination. drugbank.comnih.govresearchgate.net

In rats, more than 90% of the administered dose of deferasirox and its metabolites, including the iron complex, is excreted via bile and feces. nih.govresearchgate.net Specifically, between 58% and 76% of a dose was found to be excreted in the bile. europa.eu Renal excretion is a minor pathway, accounting for a small fraction of the total elimination. drugbank.comnih.gov For instance, studies showed urinary excretion of iron was consistently low (<15%). europa.eu When a pre-formed radiolabeled deferasirox-iron complex (⁵⁹Fe-complex) was administered intravenously to rats, approximately 40% of the radioactive iron was excreted within 48 hours, predominantly in the feces. europa.eu This confirms that the complex is efficiently cleared from the body, mainly via the hepatobiliary system. nih.goveuropa.eu

| Route | Percentage of Dose | Animal Model | Reference |

|---|---|---|---|

| Bile/Feces | ≥90% (total) | Rats | nih.gov, researchgate.net |

| Bile | 58-76% | Rats | europa.eu |

| Feces | Primary route (84% of dose) | General | drugbank.com |

| Urine | <15% | Rats, Monkeys | europa.eu |

| Urine (Renal) | Minimal (8% of dose) | General | drugbank.com |

Protein Binding Characteristics in Preclinical Species

Deferasirox and its iron complex, Fe-[deferasirox]2, exhibit high affinity for plasma proteins across various preclinical species, a critical factor influencing their pharmacokinetic profiles. In vitro studies have demonstrated that both molecules are extensively bound to plasma proteins in rats, marmosets, rabbits, mice, and dogs. nih.gov The unbound fraction of deferasirox in plasma ranges from 0.4% to 1.8%, while the iron complex shows even tighter binding, with an unbound fraction of 0.2% to 1.2%. nih.gov This high degree of protein binding is consistent with the observation that the distribution of both deferasirox and its iron complex is primarily confined to the plasma fraction of the blood. nih.gov For the Fe-[deferasirox]2 complex, approximately 100% is found in the plasma across all tested species. nih.gov

Serum albumin has been identified as the principal binding protein for both deferasirox and its iron complex in human plasma. nih.gov Competitive binding experiments have shown that at high concentrations, deferasirox can displace markers from the two primary drug-binding sites on human albumin. In contrast, the Fe-[deferasirox]2 complex only displaces warfarin, indicating a more specific interaction. nih.gov The significant plasma protein binding is a key determinant in the disposition of deferasirox and its iron complex, supporting the comparison of their pharmacokinetics across different species. nih.govsemanticscholar.org

Table 1: Unbound Fraction of Deferasirox and its Iron Complex in Plasma of Various Species

| Species | Unbound Deferasirox (%) | Unbound Fe-[deferasirox]2 (%) |

| Rat | 0.4 - 1.8 | 0.2 - 1.2 |

| Marmoset | 0.4 - 1.8 | 0.2 - 1.2 |

| Rabbit | 0.4 - 1.8 | 0.2 - 1.2 |

| Mouse | 0.4 - 1.8 | 0.2 - 1.2 |

| Dog | 0.4 - 1.8 | 0.2 - 1.2 |

| Human | 0.4 - 1.8 | 0.2 - 1.2 |

Data sourced from in vitro studies. nih.gov

Mechanistic Insights from Preclinical Disease Models

Preclinical studies in various animal models of iron overload have demonstrated the efficacy of deferasirox in reducing systemic iron burden. In rats, gerbils, and marmosets, deferasirox has been shown to efficiently and selectively mobilize iron from tissues such as hepatocytes and cardiomyocytes, promoting its excretion. nih.gov The formation of the stable deferasirox-iron complex is central to this mechanism, facilitating the removal of excess iron from the body. nih.gov

In a rat model of iron intoxication, oral administration of deferasirox led to a significant increase in serum biochemical parameters, indicative of its chelating activity. nih.gov Furthermore, studies have shown that deferasirox can effectively reduce liver iron concentration in addition to lowering plasma iron levels. researchgate.net The ability of deferasirox to control labile plasma iron (LPI), a toxic form of non-transferrin-bound iron, is a crucial aspect of its therapeutic effect. nih.gov By chelating this labile iron, deferasirox helps to mitigate the production of reactive oxygen species and subsequent tissue damage. nih.gov

The iron-chelating properties of deferasirox also confer it with antineoplastic activity, as demonstrated in preclinical cancer models. Iron is an essential cofactor for enzymes involved in cell growth and proliferation, and its deprivation can inhibit tumor progression. While specific studies on murine leukemia models were not detailed in the provided search results, the general anti-cancer mechanisms of iron chelators are well-established. These agents can induce cytotoxicity and inhibit the proliferation of various cancer cells. researchgate.net

In vitro studies using preclinical cell lines have elucidated the cellular mechanisms underlying the anticancer effects of deferasirox. Treatment with deferasirox has been shown to induce cytotoxicity and effectively chelate intracellular iron. researchgate.net This iron depletion triggers apoptosis, a form of programmed cell death, which is evidenced by an increase in phosphatidylserine (B164497) externalization and caspase 3 activity. researchgate.net

Furthermore, deferasirox can cause cell cycle arrest at the G0/G1 phase. researchgate.net This is achieved through the downregulation of the ribonucleotide reductase catalytic subunit, an iron-dependent enzyme crucial for DNA synthesis and repair. researchgate.net By disrupting mitochondrial function, deferasirox also promotes the production of reactive oxygen species and inhibits glutathione, leading to a form of cell death known as ferroptosis. researchgate.net

Biotransformation Pathways Affecting Deferasirox Complexation

The biotransformation of deferasirox is a critical factor influencing the formation and excretion of its iron complex. In preclinical species such as mice, rats, and marmosets, deferasirox undergoes metabolism primarily through glucuronidation and, to a lesser extent, oxidative pathways. doi.org Following oral administration in rats, a portion of the deferasirox dose is excreted unchanged in the feces via biliary excretion, while another part is metabolized into an acyl glucuronide (M3). doi.org

In addition to glucuronidation, four hydroxylated metabolites (M1, M2, and M4) are formed through oxidative metabolism, which is considered a minor route. doi.orgnih.gov These phase I metabolites are subsequently conjugated to form O-glucuronides or O-sulfates before being excreted, mainly through the bile and feces. doi.org The deferasirox-iron complex itself is also subject to biliary excretion. nih.gov Systemic exposure to these metabolites is generally minimal, with the acyl glucuronide metabolite (M3) accounting for a small percentage of the total radioactivity in plasma. doi.org

Table 2: Major Metabolites of Deferasirox in Preclinical Species

| Metabolite | Metabolic Pathway |

| M3 | Acyl Glucuronide |

| M1 | 5-OH (Oxidative) |

| M2 | 3-OH (Oxidative) |

| M4 | 5-OH (Oxidative) |

Data based on studies in rats. doi.org

Influence of Metabolic Pathways on Deferasirox-Iron Complex Formation

The formation of the deferasirox-iron complex, the crucial step in the chelation process, is intrinsically linked to the metabolic pathways that govern the drug's bioavailability and biotransformation. Deferasirox must be present in its active, unmetabolized form to bind with ferric iron (Fe³⁺). pediatriconcall.comppcr.org The primary metabolic route for deferasirox is glucuronidation, a process that conjugates the drug with glucuronic acid, rendering it more water-soluble for excretion. nih.govresearchgate.net This metabolic inactivation directly competes with the iron chelation process; once metabolized, deferasirox is no longer capable of forming a complex with iron. researchgate.net

The main enzyme responsible for this metabolic step is UDP-glucuronosyltransferase 1A1 (UGT1A1). nih.gov The efficiency of this enzyme system can therefore dictate the circulating concentration of active deferasirox available to bind iron. A secondary, minor pathway involves oxidative metabolism by cytochrome P450 (CYP) enzymes. nih.govnih.gov

Research findings indicate that factors influencing these metabolic pathways can significantly alter the pharmacokinetics of deferasirox, thereby affecting the extent of deferasirox-iron complex formation. These factors include co-administration of other drugs and genetic variations in metabolic enzymes. nih.govnih.gov

Influence of Drug Interactions on Metabolism

The co-administration of potent UGT inducers, such as rifampin, has been shown to significantly accelerate the metabolism of deferasirox. This induction of glucuronidation leads to a substantial reduction in the plasma exposure (AUC) of deferasirox. nih.gov A study demonstrated that co-administration with rifampin resulted in a 44% decrease in deferasirox plasma AUC. nih.gov This reduction in the available active drug would consequently limit the formation of the deferasirox-iron complex, potentially diminishing its chelation efficacy.

Conversely, deferasirox itself can act as a modest inducer of CYP3A4/5 and an inhibitor of CYP2C8, which can affect the metabolism of other drugs but also highlights the compound's interaction with hepatic metabolic systems. nih.govnih.gov

| Metabolic Pathway | Primary Enzyme(s) | Effect on Deferasirox | Consequence for Deferasirox-Iron Complex Formation |

|---|---|---|---|

| Glucuronidation (Major Pathway) | UGT1A1 | Inactivates deferasirox by conjugation, preparing it for elimination. nih.govresearchgate.net | Reduces the pool of active deferasirox available to bind with iron. researchgate.net |

| Oxidative Metabolism (Minor Pathway) | Cytochrome P450 (CYP) enzymes | Contributes to a smaller extent to the overall metabolism of deferasirox. nih.govnih.gov | Minor impact on the availability of active deferasirox for chelation compared to glucuronidation. |

Genetic Polymorphisms

Genetic polymorphisms in the UGT1A1 gene can lead to variable enzyme activity among individuals. nih.gov Variations such as UGT1A1*28 are associated with reduced glucuronidation capacity. nih.gov While primarily studied in the context of drug toxicity, this variability implies that individuals with lower UGT1A1 activity may metabolize deferasirox more slowly. This slower metabolism could lead to higher and more sustained plasma concentrations of the active drug, potentially enhancing the opportunity for deferasirox-iron complex formation. nih.gov

| Factor | Specific Example | Observed Effect on Deferasirox Metabolism | Inferred Influence on Complex Formation |

|---|---|---|---|

| Co-administered UGT Inducer | Rifampin | Significant (44%) reduction in plasma exposure (AUC) of deferasirox. nih.gov | Decreased availability of active deferasirox, leading to reduced formation of the iron complex. |

| Genetic Polymorphism | UGT1A1*28 | Associated with reduced UGT1A1 enzyme activity and detoxification. nih.gov | Potentially slower metabolism of deferasirox, which may increase the circulating concentration of the active drug available for chelation. |

Analytical Methodologies for the Deferasirox Iron Complex

Spectroscopic Characterization

Spectroscopic methods are fundamental in providing insights into the electronic and structural properties of the deferasirox (B549329) iron complex.

UV-Visible (UV-Vis) spectroscopy is a primary technique for monitoring the formation of the deferasirox iron complex and determining its concentration. The chelation of ferric iron (Fe³⁺) by deferasirox results in a distinct color change, which corresponds to a new, strong absorption band in the visible region of the electromagnetic spectrum.

Deferasirox itself exhibits characteristic UV absorption, but upon complexation with iron, a new prominent peak emerges. In an ethanol (B145695) solution, the deferasirox-Fe³⁺ complex shows a characteristic absorption spectrum distinct from the free ligand. nih.govresearchgate.net Studies have shown that in aqueous solutions, deferasirox can form both 1:1 and 2:1 (deferasirox:Fe³⁺) complexes, with their distribution and spectral features being pH-dependent. mdpi.com For instance, a distinct absorption peak with a maximum around 510 nm is observed in the presence of Fe³⁺ in water at a pH of 3. mdpi.com This absorbance at a specific wavelength is directly proportional to the concentration of the complex, allowing for its quantification. The kinetics of complex formation and its influence on other reactions, such as the oxidation of ascorbic acid, can also be monitored by tracking changes in the optical density at specific wavelengths over time. nih.gov

Table 1: UV-Visible Spectral Data for Deferasirox and its Iron Complex

| Analyte | Solvent/Medium | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|

| Deferasirox | H₂O/DMSO (pH <2) | 284 | 1.5 x 10⁴ | nih.gov |

| Deferasirox-Fe³⁺ Complex | Water (pH 3) | ~510 | Not specified | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure of the this compound and its interactions with other molecules. While the paramagnetic nature of the Fe³⁺ ion can complicate standard ¹H and ¹³C NMR spectra, specialized NMR techniques provide valuable structural information.

¹H-NMR has been used to study the antioxidant activity of the this compound. nih.gov By observing the changes in the ¹H-NMR spectra of molecules like linoleic acid or dihydropyridine (B1217469) in the presence and absence of the complex, researchers can infer the complex's ability to inhibit oxidation reactions. nih.gov For structural confirmation, advanced techniques are employed. For example, ¹⁷O-T₂-NMR has been utilized to demonstrate that the hexacoordinated Fe(deferasirox)₂ complex lacks inner-sphere water molecules, a key structural feature. unito.itnih.govacs.org This finding is crucial for understanding the complex's stability and interaction with its environment. unito.itnih.govacs.org

Chromatographic Separation and Quantification Techniques

Chromatographic methods are indispensable for separating the this compound from the free drug and other metabolites in biological samples, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is a widely used technique for the simultaneous determination of deferasirox and its iron complex (Fe-[deferasirox]₂). nih.govresearchgate.nettmu.edu.tw These methods are crucial for pharmacokinetic studies in preclinical and clinical settings.

A typical HPLC-UV system can effectively separate deferasirox from its iron complex in plasma samples following solid-phase extraction. nih.govresearchgate.nettmu.edu.tw The chromatographic conditions are optimized to achieve good resolution between the peaks corresponding to the free drug and the complex. Various reversed-phase columns, such as C18, are commonly employed with mobile phases consisting of mixtures of acetonitrile (B52724) and aqueous buffers. sphinxsai.compharmjournal.ruresearchgate.netgoogleapis.com Detection is performed at a wavelength where both deferasirox and its iron complex have significant absorbance. sphinxsai.compharmjournal.ru

Table 2: Exemplary HPLC Methods for Deferasirox and its Iron Complex

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Application | Reference |

|---|---|---|---|---|---|

| ODS-C18 | Methanol and 0.1% formic acid with 0.04 mM EDTA (80:20, v/v) | 0.5 | MS/MS | Deferasirox in human plasma | nih.govresearchgate.net |

| Symmetry® C18 | Acetonitrile and 0.3% orthophosphoric acid (pH 3.0) | Not specified | 299 | Deferasirox in human plasma | pharmjournal.ru |

| Phenomenex Luna C18 | Acetonitrile and Water (pH 3.5 with orthophosphoric acid) (70:30, v/v) | 1.0 | 248 | Deferasirox in bulk and tablets | sphinxsai.com |

This table is interactive and can be sorted by clicking on the column headers.

The development and validation of bioanalytical methods are critical for accurately measuring the this compound in preclinical samples, such as rat plasma. researchgate.net These methods must be robust, sensitive, and specific to provide reliable data for pharmacokinetic and toxicokinetic studies.

Validation is typically performed according to regulatory guidelines and includes assessment of selectivity, linearity, accuracy, precision, recovery, and stability. pharmjournal.ruresearchgate.net For instance, an HPLC-UV method for analyzing deferasirox and its iron complex in patient plasma was fully validated to ensure its reliability for clinical monitoring. nih.govresearchgate.nettmu.edu.tw Similarly, LC-MS/MS methods, which offer higher sensitivity and specificity, undergo rigorous validation for parameters like the lower limit of quantification (LLOQ), matrix effects, and carry-over. researchgate.netnih.gov The stability of the complex in biological matrices under various storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage) is also a critical validation parameter. pharmjournal.ru

Advanced Detection and Quantification Methods

Beyond standard HPLC-UV, more advanced techniques provide enhanced sensitivity and specificity for the detection and quantification of the this compound.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantifying deferasirox and can be adapted for its iron complex. nih.govresearchgate.netnih.gov This technique offers superior sensitivity and selectivity compared to UV detection, which is particularly important when analyzing complex biological matrices. nih.gov In developing LC-MS/MS methods, interference from ferric ions present in the system can be a challenge, leading to the in-source formation of the iron complex and affecting the quantification of the free drug. nih.govresearchgate.net This issue can be mitigated by adding a competing chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase. nih.govresearchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another advanced technique that has been used to track the biodistribution and clearance of the Fe(deferasirox)₂ complex. nih.govacs.org By measuring the iron content in blood samples over time after administration, ICP-MS provides a highly sensitive method to monitor the pharmacokinetics of the complex itself, complementing data obtained from chromatography-based methods. nih.govacs.org

Fluorescence-based methods have also been developed for the determination of deferasirox. acgpubs.orgresearchgate.net A derivative of deferasirox, ExSO₃H, acts as a colorimetric and fluorescent chemosensor for Fe³⁺. mdpi.com The fluorescence of the sensor when bound to human serum albumin is quenched in the presence of Fe³⁺, providing a sensitive method for iron detection. mdpi.com While these methods are primarily for detecting the metal ion, they are based on the specific complexation reaction with the deferasirox moiety.

Fluorescence-Based Assays for Iron Complexation and Labile Iron

Fluorescence spectroscopy provides a sensitive means to study the formation of the deferasirox-iron complex and to assess its impact on cellular labile iron pools. These assays typically rely on changes in the fluorescence intensity of a probe upon interaction with iron or the chelator-iron complex.

Deferasirox itself is not strongly fluorescent in aqueous solutions. However, strategically functionalized derivatives of deferasirox have been developed to act as fluorescent sensors for iron. For instance, a water-soluble derivative, ExSO3H, exhibits a "turn-on" fluorescence response when it interacts with human serum albumin (HSA). This fluorescence is subsequently quenched upon the addition of Fe(III), allowing for the monitoring of iron binding. utexas.edumdpi.com This quenching phenomenon forms the basis of an assay to quantify the formation of the deferasirox-iron complex. The binding of Fe(III) to the albumin-bound deferasirox derivative leads to a decrease in fluorescence intensity, which is proportional to the concentration of the formed iron complex. mdpi.com

A widely used method to assess the ability of chelators like deferasirox to access and bind intracellular labile iron is the calcein-AM assay. nih.govmdpi.comnih.gov Calcein-AM is a non-fluorescent, membrane-permeable molecule that becomes fluorescent calcein (B42510) after being hydrolyzed by intracellular esterases. nih.govnih.gov The fluorescence of calcein is quenched by the presence of labile iron. nih.govmdpi.comnih.gov When an iron chelator such as deferasirox is introduced to cells loaded with calcein, it sequesters iron from the labile iron pool, leading to an increase in calcein fluorescence. mdpi.com This "de-quenching" of fluorescence is a direct measure of the chelator's ability to bind intracellular labile iron. It is important to note, however, that the calcein-AM method primarily measures the cytosolic fraction of the labile iron pool, as calcein does not readily access lysosomal iron. nih.govnih.govsemanticscholar.org

| Assay Principle | Probe | Observed Phenomenon | Parameter Measured | Reference |

|---|---|---|---|---|

| Fluorescence Quenching | ExSO3H (Deferasirox derivative) + HSA | Quenching of HSA-induced fluorescence upon Fe(III) addition | Formation of Deferasirox-Iron Complex | mdpi.com |

| Fluorescence De-quenching | Calcein | Increase in fluorescence upon addition of Deferasirox to iron-quenched calcein | Chelation of Labile Iron Pool | mdpi.com |

Potentiometric and Voltammetric Approaches for Metal Binding

Electrochemical methods, including potentiometry and voltammetry, are powerful tools for characterizing the metal-binding properties of ligands like deferasirox. These techniques can provide quantitative data on the stoichiometry and stability of the deferasirox-iron complex.

Potentiometric titrations are employed to determine the stability constants of metal complexes. This method involves monitoring the change in the potential of an ion-selective electrode as a function of the titrant volume. For the deferasirox-iron system, a potentiometric titration can be designed to measure the concentration of free Fe(III) ions in equilibrium with the deferasirox-iron complex at various pH values. While direct potentiometric studies on the deferasirox-iron(III) complex are not extensively detailed in the provided search results, the technique has been successfully applied to study the complexation of deferasirox with other metal ions, such as Ti(IV). nih.gov In such studies, a solution of the metal and deferasirox is titrated with a standard solution of a strong base, and the resulting pH changes are used to calculate the formation constants of the complex. nih.gov

Voltammetric techniques, such as cyclic voltammetry, are used to study the redox properties of electroactive species. Deferasirox has been shown to be electroactive, undergoing oxidation at a modified electrode surface. nih.gov The electrochemical behavior of deferasirox can be influenced by the presence of metal ions. The formation of the deferasirox-iron complex alters the redox potential of both the iron center and the ligand. By monitoring the changes in the voltammetric response (e.g., peak potential and peak current) of deferasirox upon the addition of iron, information about the binding interaction can be obtained. For example, the shift in the oxidation or reduction potential of the ligand or the metal ion upon complexation can be related to the stability of the complex. While a specific study detailing the use of voltammetry to determine the stability constant of the deferasirox-iron complex was not found in the search results, the established electroactivity of deferasirox indicates the feasibility of such an approach. nih.gov

| Technique | Principle | Application to Deferasirox | Key Parameters Determined | Reference |

|---|---|---|---|---|

| Potentiometric Titration | Measures changes in solution potential (pH) upon addition of a titrant to determine equilibrium constants. | Used to study the aqueous speciation and pKa of a Ti(IV)-deferasirox complex. | Stability constants (log β), Stoichiometry, Species distribution | nih.gov |

| Cyclic Voltammetry | Measures the current response of an electroactive species to a linearly cycled potential sweep. | Investigated the electrocatalytic oxidation of deferasirox. | Redox potentials, Electron transfer kinetics | nih.gov |

Emerging Research Directions and Advanced Applications of the Deferasirox Iron Complex

Rational Design and Synthesis of Deferasirox (B549329) Derivatives

The chemical scaffold of deferasirox offers a versatile platform for modifications aimed at improving its therapeutic index. Researchers are focused on synthesizing derivatives with enhanced specificity for iron, improved stability, and better pharmacokinetic profiles.

Modifications for Enhanced Specificity or Stability

Another avenue of research focuses on functionalizing the phenol (B47542) units of the deferasirox scaffold. This has led to the development of fluorescent pro-chelators, such as ExPhos, which can be used for diagnostic purposes, for example, in the detection of the biomarker alkaline phosphatase (ALP). nih.gov Strategic functionalization of deferasirox has also been explored to create organelle-targeting iron chelators. rsc.org One such derivative demonstrated improved antiproliferative activity against A549 lung cancer cells compared to the parent compound and was found to localize within the lysosome. rsc.org

Conjugation with Nanomaterials (e.g., SPIONs) for Targeted Delivery Concepts

To overcome the limitations of conventional drug delivery, deferasirox has been conjugated with various nanomaterials, most notably superparamagnetic iron oxide nanoparticles (SPIONs). nih.govscispace.comresearchgate.net This approach aims to create theranostic agents that can be used for both cancer treatment and imaging. rsc.org The surface of SPIONs is typically functionalized, for instance with (3-aminopropyl)trimethoxysilane (APTMS), to allow for the covalent attachment of deferasirox. nih.govrsc.org

In some studies, these deferasirox-SPION conjugates are further modified with targeting ligands, such as the AS1411 DNA aptamer, to facilitate guided delivery to cancerous tissues. nih.govscispace.comresearchgate.net These targeted complexes have shown higher cellular toxicity in cancer cell lines (such as C-26 and AGS) compared to non-targeted complexes. nih.govscispace.com In vivo studies in tumor-bearing mice have demonstrated that aptamer-targeted complexes can significantly enhance therapeutic outcomes compared to both non-targeted complexes and the free drug. scispace.com The presence of the SPION core also allows for magnetic resonance imaging (MRI), confirming higher tumor accumulation and longer residence times for the targeted complexes. scispace.com

Beyond SPIONs, other nanoparticle formulations are being investigated. Deferasirox has been encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to create a selective delivery system. nih.govfao.org These DFX-loaded nanoparticles have shown promise as agents for targeted drug delivery in breast cancer and for treating invasive aspergillosis. nih.govfao.orgisciii.es

Exploration of Deferasirox Iron Complex in Other Metallobiological Systems

The chelating properties of deferasirox are not limited to iron. Research has expanded to investigate its interactions with other essential and toxic metal ions, opening up possibilities for new therapeutic strategies.

Interaction with Non-Iron Metal Ions and Their Chelation Potential

Deferasirox has demonstrated the ability to chelate a range of non-iron metal ions. Theoretical and experimental studies have explored its potential to bind with aluminum (Al) and gallium (Ga). Computational studies using density functional theory have shown that deferasirox can form stable complexes with both Al³⁺ and Ga³⁺, suggesting its potential as a chelator to remove these toxic metals from biological systems. Topological analysis has indicated that the deferasirox-aluminum complex is more stable than the gallium complex.

The interaction of deferasirox with copper (Cu²⁺) has also been investigated. nih.govresearchgate.netmdpi.com While deferasirox has a higher affinity for iron, it can also form complexes with copper, exhibiting antioxidant activity in model systems of copper-induced oxidative damage. nih.govresearchgate.netmdpi.com The stoichiometry of the deferasirox complex with Cu²⁺ is 1:1, whereas with Fe³⁺ it is 2:1. nih.govresearchgate.netmdpi.com

Furthermore, the chelation potential of deferasirox has been tested against other toxic metals. In a rat model, deferasirox was shown to be effective in reducing cadmium (Cd) levels in the blood, liver, and kidney. scispace.com Studies have also explored its ability to chelate thallium (Tl), although its efficacy in enhancing urinary thallium excretion was found to be lower than that of deferoxamine (B1203445) in a rat model. nih.gov

| Metal Ion | Chelation Potential | Key Findings | References |

|---|---|---|---|

| Aluminum (Al³⁺) | High | Forms a stable complex; considered a good potential chelator for aluminum removal. | researchgate.net |

| Gallium (Ga³⁺) | Moderate | Forms a complex, but less stable than the aluminum complex. | |

| Copper (Cu²⁺) | Moderate | Forms a 1:1 complex; exhibits antioxidant properties in the presence of copper. | nih.govresearchgate.netmdpi.com |

| Cadmium (Cd²⁺) | Effective | Reduces cadmium levels in blood, liver, and kidney in animal models. | scispace.com |

| Thallium (Tl⁺) | Less Effective | Less effective than deferoxamine in promoting urinary excretion in animal models. | nih.gov |

Dual-Metal Chelation Strategies in Preclinical Models

The concept of using a combination of chelators to target multiple metal ions or to enhance the removal of a single toxic metal is an active area of research. Preclinical studies have explored the efficacy of dual chelation therapy involving deferasirox.

In a rat model of cadmium toxicity, the combined administration of deferasirox and deferiprone (B1670187) was found to be more effective in removing cadmium from the body than either chelator alone. scispace.com This combination therapy also helped in returning iron concentrations to normal levels. scispace.com

Another study in a rat model investigated the use of deferasirox in combination with deferoxamine for the removal of thallium. nih.gov While both chelators were effective at higher doses, the combined treatment did not show a synergistic effect in enhancing thallium or iron elimination. nih.gov These studies highlight the complexity of dual-chelation strategies and the need for further research to identify effective combinations and the underlying mechanisms of their interaction.

Advanced Preclinical Models for Mechanistic Studies

A variety of advanced preclinical models are being employed to elucidate the mechanisms of action of the this compound and its derivatives. These models are crucial for understanding its therapeutic potential and for identifying new applications.

In Vitro Cancer Cell Lines: A wide range of human cancer cell lines have been used to study the anticancer properties of deferasirox and its derivatives. These include breast cancer (MCF-7), cervical cancer (HeLa), colon cancer (HT-29, HCT116), leukemia (K-562), neuroblastoma (Neuro-2a), and lung cancer (A549) cell lines. rsc.orgrsc.orgisciii.esnih.gov These models are used to assess cytotoxicity, antiproliferative activity, and to study the induction of apoptosis. rsc.orgnih.gov Non-cancerous cell lines, such as mouse fibroblast cells (L929), are often used as controls to evaluate selectivity. nih.govrsc.org

Animal Models of Fungal Infections: To investigate the therapeutic efficacy of deferasirox formulations in treating infections, a mouse model of invasive aspergillosis has been utilized. nih.govfao.org This model allows for the assessment of the antifungal activity of deferasirox nanoparticles and their ability to reduce the fungal burden in vivo. nih.govfao.org

Animal Models of Metal Toxicity: Rat models have been instrumental in studying the chelation of toxic metals by deferasirox, both as a monotherapy and in combination with other chelators. scispace.comnih.gov These models allow for the evaluation of the efficacy of chelators in removing metals like cadmium and thallium from various tissues and for monitoring their effects on essential metal homeostasis. scispace.comnih.gov

| Model Type | Specific Model | Research Focus | References |

|---|---|---|---|

| In Vitro Cancer Cell Lines | MCF-7 (Breast Cancer) | Anticancer activity of deferasirox nanoparticles. | rsc.orgisciii.es |

| HeLa (Cervical Cancer) | Cytotoxicity of deferasirox-loaded nanoparticles. | rsc.org | |

| HT-29, HCT116 (Colon Cancer) | Antitumor activity and mechanistic studies. | nih.govrsc.orgnih.gov | |

| K-562 (Leukemia) | Induction of apoptosis by deferasirox formulations. | rsc.org | |

| Neuro-2a (Neuroblastoma) | Cytotoxicity screening. | rsc.org | |

| A549 (Lung Cancer) | Antiproliferative activity of deferasirox derivatives. | rsc.orgnih.gov | |

| Animal Model (Fungal Infection) | Mouse model of invasive aspergillosis | Therapeutic efficacy of deferasirox nanoparticles against fungal infections. | nih.govfao.org |

| Animal Model (Metal Toxicity) | Rat model of cadmium toxicity | Efficacy of dual chelation therapy (deferasirox and deferiprone). | scispace.com |

| Rat model of thallium toxicity | Efficacy of dual chelation therapy (deferasirox and deferoxamine). | nih.gov |

Investigation in Organ-Specific Iron Dynamics beyond Liver

While the liver is the primary site of iron storage and is a major focus of iron chelation therapy, emerging research has increasingly investigated the efficacy of the this compound in managing iron accumulation in other vital organs. Understanding these organ-specific dynamics is crucial for a comprehensive approach to treating systemic iron overload.

Cardiac Iron Removal: Myocardial siderosis is a leading cause of morbidity and mortality in patients with transfusional iron overload. nih.gov Studies have demonstrated that deferasirox is effective in removing iron from the heart. nih.gov Long-term treatment with deferasirox has been shown to significantly decrease cardiac iron overload, as measured by T2* magnetic resonance imaging (MRI), and to maintain stable left ventricular ejection fraction (LVEF). nih.gov Improvements in cardiac T2* have been observed across various degrees of cardiac siderosis, from mild to severe. nih.gov In some cases, deferasirox has been shown to normalize cardiac iron levels in a significant portion of patients with mild-to-moderate baseline levels over several years of treatment. haematologica.org

Endocrine and Other Tissues: Iron deposition in endocrine glands can lead to significant complications. Research indicates that deferasirox is effective in chelating iron from the pituitary, pancreas, and thyroid glands. researchgate.net Long-term therapy with deferasirox has been associated with a reduction in existing endocrine abnormalities and a lower incidence of new endocrinopathies in patients with thalassemia. nih.gov However, some findings suggest that iron chelation may be less efficient in the thyroid compared to other organs. researchgate.net In the context of sickle cell disease, chronic vaso-occlusive damage affects organs such as the spleen, lungs, and brain, and managing iron overload with oral chelators like deferasirox is a key component of care for chronically transfused patients. pharmacyfreak.com

Renal Iron Dynamics and Nephrotoxicity: The kidneys are also susceptible to iron deposition. While deferasirox can reduce iron deposition in the kidneys, its use has been associated with nephrotoxicity, which is a significant consideration in its clinical application. nih.govnih.gov This toxicity may manifest as an increase in serum creatinine (B1669602) and, in some cases, features of proximal tubular dysfunction. nih.govmdpi.com The damage is thought to be dose-dependent and may be more likely when iron stores are low. mdpi.com Despite these risks, some evidence from animal models suggests potential nephroprotective effects of deferasirox. nih.gov

Table 1: Summary of this compound Effects on Organ-Specific Iron Dynamics (beyond Liver)

| Organ | Method of Evaluation | Key Findings |

|---|---|---|

| Heart | T2* Magnetic Resonance Imaging (MRI) | Significant decrease in cardiac iron overload. nih.govnih.gov Maintenance of stable left ventricular ejection fraction (LVEF). nih.gov Effective in mild, moderate, and severe cardiac siderosis. nih.gov Normalization of cardiac T2* in a majority of patients with mild-to-moderate baseline levels after three years. haematologica.org |

| Endocrine Glands (Pituitary, Pancreas, Thyroid) | T2/R2 and T2/R2 MRI | Effective in chelating iron from the pituitary, pancreas, and thyroid. researchgate.net Reduction in existing endocrine complications and lower incidence of new ones with long-term treatment. nih.gov Iron chelation may be less efficient in the thyroid. researchgate.net |

| Kidney | Serum Creatinine, Glomerular Filtration Rate (GFR), Urinary Markers | Potential for nephrotoxicity, including increased serum creatinine and proximal tubular dysfunction. nih.govmdpi.com Dose-dependent toxicity, more likely with low iron stores. mdpi.com Some animal studies suggest potential nephroprotective effects. nih.gov |

Evaluation in Neurodegenerative Disease Models (Preclinical)

The role of iron accumulation in the pathophysiology of several neurodegenerative diseases has prompted preclinical investigations into the therapeutic potential of the this compound. These studies aim to determine if reducing brain iron levels can mitigate neurotoxic processes and slow disease progression.

Alzheimer's Disease Models: In transgenic animal models of Alzheimer's disease (AD), deferasirox has been evaluated for its effects on key pathological hallmarks. Studies using Tg2576 mice, which overexpress a mutant human amyloid precursor protein (APP), and JNPL3 mice, which overexpress a mutant human tau protein, have been conducted. nih.govnih.gov While treatment with deferasirox in these models did not consistently improve memory or motor function, a trend towards a decrease in hyperphosphorylated tau was observed. nih.govnih.gov The proposed mechanisms for this effect include the chelation of iron, which is known to promote tau aggregation, or a direct interaction of deferasirox with the tau protein, thereby inhibiting its aggregation. nih.govmdpi.com

Parkinson's Disease Models: Research in preclinical models of Parkinson's disease (PD) has revealed a novel neuroprotective mechanism of deferasirox. In a 6-hydroxydopamine (6-OHDA)-induced rat model of PD, deferasirox was found to reduce oxidative stress. nih.gov Further studies in cultured mouse dopaminergic neurons have shown that deferasirox can induce the expression of parkin, an E3 ubiquitin ligase with neuroprotective functions, through the activation of the PERK-ATF4 pathway. nih.gov This enhanced parkin expression provided significant neuroprotection against oxidative stress-induced cell death. nih.gov These findings suggest that deferasirox may offer cytoprotection beyond its iron-chelating activity. nih.gov Lipophilic conjugates of desferrioxamine with deferasirox have also been developed to improve brain bioavailability and have shown enhanced protective capacity in cellular models of PD. nih.gov

Table 2: Preclinical Evaluation of this compound in Neurodegenerative Disease Models

| Disease Model | Animal/Cell Model Used | Key Findings and Observations | Potential Mechanism of Action |

|---|---|---|---|

| Alzheimer's Disease | Tg2576 mice (APP overexpression) nih.govnih.gov | No significant effect on memory or motor function. nih.gov | Reduction of iron-induced tau aggregation. nih.gov |

| JNPL3 mice (Tau overexpression) nih.govnih.gov | Tended to decrease hyperphosphorylated tau. nih.gov | Direct binding to tau protein to inhibit aggregation. nih.govmdpi.com | |

| APP/Tau mice (crossed model) nih.govnih.gov | Decreased hyperphosphorylated tau on Western blots. nih.gov | ||

| Parkinson's Disease | 6-hydroxydopamine (6-OHDA) rat model nih.gov | Reduced oxidative stress. nih.gov | Induction of neuroprotective parkin expression via the PERK-ATF4 pathway. nih.gov |

| Cultured mouse dopaminergic neurons nih.gov | Provided substantial neuroprotection against oxidative stress. nih.gov | Alleviation of oxidative stress. nih.gov | |

| BE2-M17 dopaminergic cells nih.gov | Lipophilic deferasirox-desferrioxamine conjugates showed highly effective prevention of iron-mediated toxicity. nih.gov | Enhanced bioavailability to brain cells. nih.gov |

Table 3: Compound Names

| Compound Name |

|---|

| 6-hydroxydopamine |

| Deferasirox |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。